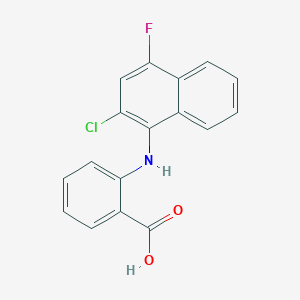
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is an organic compound with the molecular formula C17H11ClFNO2 and a molecular weight of 315.73 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with chlorine and fluorine atoms, and an amino group linked to a benzoic acid moiety . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: Chlorine and fluorine atoms are introduced to the naphthalene ring.
Coupling Reaction: The halogenated naphthalene derivative is coupled with benzoic acid under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by halogenation and coupling reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones .
Applications De Recherche Scientifique
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
- 2-((2-Chloro-4-bromonaphthalen-1-yl)amino)benzoic acid
- 2-((2-Chloro-4-iodonaphthalen-1-yl)amino)benzoic acid
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C17H11ClFNO2 |
|---|---|
Poids moléculaire |
315.7 g/mol |
Nom IUPAC |
2-[(2-chloro-4-fluoronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11ClFNO2/c18-13-9-14(19)10-5-1-2-6-11(10)16(13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22) |
Clé InChI |
KHFILUQKGCCLPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


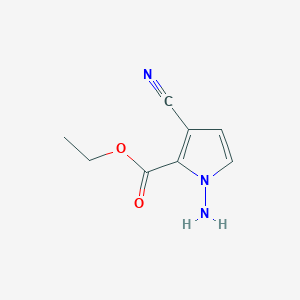
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
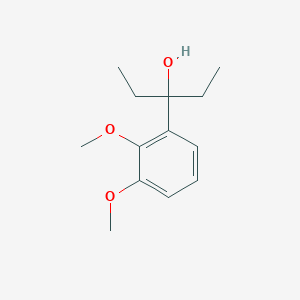
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
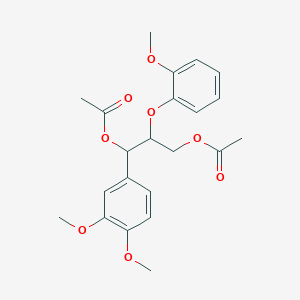

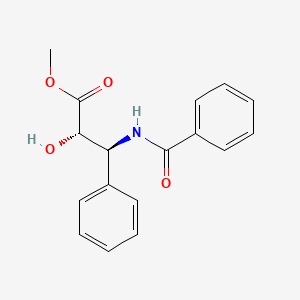
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)
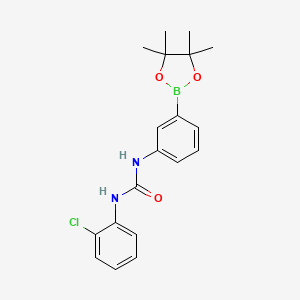

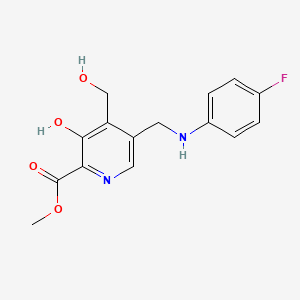
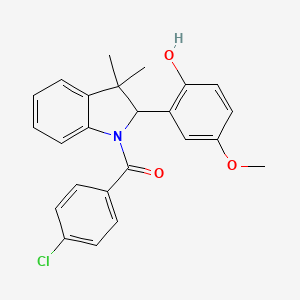
![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
